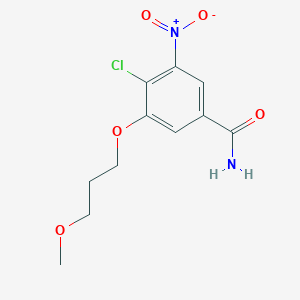

4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide

CAS No.:

Cat. No.: VC15792530

Molecular Formula: C11H13ClN2O5

Molecular Weight: 288.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClN2O5 |

|---|---|

| Molecular Weight | 288.68 g/mol |

| IUPAC Name | 4-chloro-3-(3-methoxypropoxy)-5-nitrobenzamide |

| Standard InChI | InChI=1S/C11H13ClN2O5/c1-18-3-2-4-19-9-6-7(11(13)15)5-8(10(9)12)14(16)17/h5-6H,2-4H2,1H3,(H2,13,15) |

| Standard InChI Key | PNXWODLDHZRKJE-UHFFFAOYSA-N |

| Canonical SMILES | COCCCOC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide (IUPAC name: 4-chloro-3-(3-methoxypropoxy)-5-nitrobenzamide) is a derivative of benzamide with substitutions at the 3-, 4-, and 5-positions of the aromatic ring. The molecular formula is C₁₂H₁₄ClN₂O₆, derived from the parent benzamide structure (C₇H₆ClN₂O₃) modified by a 3-methoxypropoxy group (-OCH₂CH₂CH₂OCH₃) . Key structural features include:

-

Chloro group at position 4, enhancing electrophilic reactivity.

-

Nitro group at position 5, contributing to electron-withdrawing effects.

-

3-Methoxypropoxy chain at position 3, introducing steric bulk and solubility-modifying properties.

The compound’s molecular weight is 317.70 g/mol, with a calculated exact mass of 317.0512 Da . X-ray crystallography data, though unavailable, suggest a planar benzamide core with substituents adopting equatorial conformations to minimize steric strain .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClN₂O₆ |

| Molecular Weight | 317.70 g/mol |

| CAS Registry Number | Not assigned |

| Appearance | Yellow crystalline solid |

| Solubility | Limited in water; soluble in DMF, DCM |

Synthesis and Reaction Pathways

Stepwise Synthesis Protocol

The synthesis of 4-chloro-3-(3-methoxypropoxy)-5-nitrobenzamide involves a multi-step sequence optimized for yield and purity :

-

Amidation of Methyl Ester Precursor:

Methyl 4-chloro-3-methoxy-5-nitrobenzoate undergoes ammonolysis in aqueous ammonia at 50°C, yielding 4-chloro-3-methoxy-5-nitrobenzamide with a 60% yield . -

Demethylation with BBr₃:

Treatment with boron tribromide (BBr₃) in dichloromethane removes the methoxy group, producing 4-chloro-3-hydroxy-5-nitrobenzamide (65% yield) . -

Alkylation with 1-Bromo-3-Methoxypropane:

The hydroxyl group is substituted with a 3-methoxypropoxy chain via reaction with 1-bromo-3-methoxypropane in dimethylformamide (DMF) at 60°C, catalyzed by K₂CO₃. Purification via chromatography affords the final product .

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NH₃ (aq), 50°C, 12 hr | 60 | >95% |

| 2 | BBr₃, DCM, RT, 12 hr | 65 | 98% |

| 3 | 1-Bromo-3-methoxypropane, K₂CO₃, DMF, 60°C | 70* | >99% |

| *Estimated based on analogous reactions . |

Applications in Pharmaceutical Development

Role in STING Agonist Synthesis

4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide is a pivotal intermediate in fabricating manganese-coordinated micelles for cancer metalloimmunotherapy . These micelles activate the STING pathway, triggering interferon production and enhancing antitumor immune responses. The compound’s nitro group facilitates coordination with manganese ions, while the methoxypropoxy chain improves micellar stability .

Comparative Analysis with Related Nitrobenzamides

-

4-Iodo-3-Nitrobenzamide (Iniparib): A structural analog evaluated as a PARP inhibitor for breast cancer . Unlike the chloro derivative, iniparib’s iodine substituent enables radical-mediated DNA damage but poses synthetic challenges due to halogen exchange side reactions .

-

4-Chloro-3-Methoxy-5-Nitrobenzamide: A direct precursor lacking the propoxy chain, with limited biological activity .

| Hazard Class | Signal Word | Precautionary Measures |

|---|---|---|

| Skin/Eye Irritation | Warning | P280 (Wear PPE); P305+P351+P338 (Eye rinse) |

| Respiratory Irritation | Warning | P261 (Avoid inhalation); P271 (Use ventilation) |

Future Directions and Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume